molecular formula C23H21N3O4S2 B3415017 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 951568-41-5

2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3415017
CAS No.: 951568-41-5
M. Wt: 467.6 g/mol
InChI Key: KSLOUIZCQIFVOV-UHFFFAOYSA-N
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Description

The compound 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a benzothiadiazine dioxide core substituted with a benzyl group at position 4, a thioether linkage to an acetamide group, and a 4-methoxyphenyl moiety. The 4-methoxyphenyl group likely contributes to lipophilicity, impacting membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-19-13-11-18(12-14-19)24-22(27)16-31-23-25-32(28,29)21-10-6-5-9-20(21)26(23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLOUIZCQIFVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazine core. One common approach is to react a suitable benzyl derivative with a thiadiazine precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its properties.

  • Substitution: : The benzyl group can be substituted with other functional groups, leading to derivatives with different biological activities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiadiazine derivatives.

  • Substitution: : A variety of benzyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its derivatives might exhibit biological activity, making it useful in drug discovery.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may find use in the production of specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Benzothiadiazine vs. Benzimidazole-Thiazolidinone Hybrids

The target compound’s benzothiadiazine dioxide core differs from benzimidazole-thiazolidinone hybrids (e.g., compound 9(XXVI) in ) in electronic and steric properties. The sulfone groups in the thiadiazine ring increase polarity and may enhance solubility compared to the benzimidazole’s aromatic system.

Thiadiazine vs. 1,2,3-Thiadiazoles

The 1,2,4-thiadiazine ring in the target compound is a six-membered system, reducing ring strain compared to five-membered 1,2,3-thiadiazoles (). The latter’s smaller ring size increases electrophilicity at sulfur, making them more reactive toward nucleophilic substitution. The target’s thioether linkage (C–S–C) contrasts with the arylthio groups in 1,2,3-thiadiazoles, offering greater stability against oxidation .

Acetamide Linkage vs. Thioacetamide Derivatives

The target’s acetamide group differs from the thioacetamide linkage in ’s quinazolinone derivatives. Thioacetamides (C–S–CO–N) are prone to hydrolysis or metabolic cleavage, whereas the target’s thioether-acetamide (C–S–C–CO–N) may exhibit improved metabolic stability. The quinazolinone’s fused-ring system also enables planar stacking interactions, which the non-fused benzothiadiazine may lack .

Substituent Effects

  • 4-Methoxyphenyl vs. 4-Cyanophenyl: The target’s 4-MeO-Ph group increases lipophilicity and electron-donating capacity compared to the electron-withdrawing cyano group in ’s analogs. This could enhance membrane permeability but reduce affinity for polar binding pockets .
  • Benzyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

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